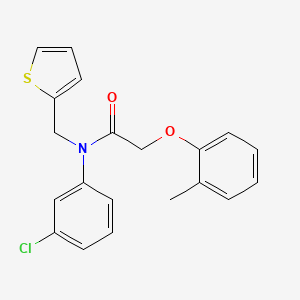
N-(3-chlorophenyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” typically involves multiple steps, including:
Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the chlorophenyl group: This step may involve the reaction of the acetamide intermediate with a chlorophenyl halide under basic conditions.
Attachment of the methylphenoxy group: This can be done through nucleophilic substitution reactions using a methylphenol derivative.
Incorporation of the thiophenylmethyl group: This step may involve the reaction of the intermediate with a thiophenylmethyl halide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
“N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Possible applications in the development of new materials with unique properties.
Chemical Research: Use as a reagent or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE
- N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-METHYLACETAMIDE
- N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-(THIOPHEN-2-YL)ACETAMIDE
Uniqueness
"N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)
Properties
Molecular Formula |
C20H18ClNO2S |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-15-6-2-3-10-19(15)24-14-20(23)22(13-18-9-5-11-25-18)17-8-4-7-16(21)12-17/h2-12H,13-14H2,1H3 |
InChI Key |
LMTFGEJZWPRNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















